Predicted Lipophilicity Shift vs. N–H and N–CF₃ Matched Pairs Drives Membrane Permeability Differentiation
The N-difluoromethyl substitution in 4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide is predicted to raise logP by approximately 0.5–0.7 units relative to the N–H parent (N-(4-fluorophenyl)-4-chlorobenzenesulfonamide) while remaining 0.3–0.5 units lower than the analogous N–CF₃ derivative [1]. These estimates are derived from additive fragment-based calculations corroborated by experimental logP values reported for structurally analogous sulfonamide series in the fluorinated benzenesulfonamide patent literature [2]. The intermediate lipophilicity of the CHF₂ compound can improve passive membrane permeability compared to the N–H congener without incurring the excessive logP-driven off-target binding or solubility penalties often observed with the more lipophilic N–CF₃ analog.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.2 (in silico fragment-based) |
| Comparator Or Baseline | N–H analog: estimated logP ≈ 2.6; N–CF₃ analog: estimated logP ≈ 3.6 |
| Quantified Difference | ΔlogP ≈ +0.6 vs. N–H; ΔlogP ≈ −0.4 vs. N–CF₃ |
| Conditions | Fragment-based additive calculation benchmarked against experimental logP values of related 4-chlorobenzenesulfonamides in EP2914583B1. |
Why This Matters
Medicinal chemists procuring this scaffold can expect a permeability window that balances cell entry with reduced promiscuity risk, an advantage over both less permeable N–H and more lipophilic N–CF₃ analogs.
- [1] Calculated using fragment-based ClogP methodology; validated against experimental data in EP2914583B1 and published N-difluoromethyl sulfonamide logP trends. View Source
- [2] Matulis D, Dudutiene V, Zubriene A. Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. EP2914583B1, examples and assay data. 2019. View Source
